molecular formula C20H16F3N3O3S B2820759 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 893391-72-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Katalognummer: B2820759
CAS-Nummer: 893391-72-5
Molekulargewicht: 435.42
InChI-Schlüssel: VDIJLGNYMLTCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a dioxin ring, an imidazole ring, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Dioxin Ring: The dioxin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring is often formed through a condensation reaction between an aldehyde and an amine in the presence of a catalyst such as ammonium acetate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Coupling Reactions: The final step involves coupling the dioxin and imidazole intermediates through a thioether linkage, typically using reagents such as thiols and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation of the thioether group.

    Dihydroimidazole Derivatives: Resulting from reduction of the imidazole ring.

    Functionalized Aromatic Compounds: Produced through substitution reactions on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar benzodioxin structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the imidazole ring is believed to enhance the interaction with specific protein targets involved in cancer progression .

Antiviral Properties:
The compound's potential as an antiviral agent has also been explored. Research has shown that certain derivatives exhibit activity against viruses by interfering with viral replication mechanisms. This is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective .

Neuropharmacology

Neuroprotective Effects:
this compound has been investigated for its neuroprotective effects. Studies suggest that it may play a role in modulating neuroinflammation and protecting neuronal cells from oxidative stress. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress is a contributing factor .

Mechanistic Studies

Targeting G Protein-Coupled Receptors (GPCRs):
The compound's ability to interact with GPCRs has been a focus of research. GPCRs are critical targets for drug development due to their role in various physiological processes and diseases. Computational models have been developed to predict the binding affinity of this compound to different GPCR subtypes, providing insights into its potential therapeutic applications .

Structure-Activity Relationship (SAR)

Chemical Modifications:
Research into the structure-activity relationship of this compound has revealed that modifications to the benzodioxin and imidazole moieties can significantly alter its biological activity. By systematically altering these components, researchers aim to optimize the compound's efficacy and reduce potential side effects .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Anticancer ActivitySignificant inhibition of cancer cell proliferation in vitro.
NeuropharmacologyDemonstrated neuroprotective effects against oxidative stress.
Antiviral PropertiesEffective against viral replication in preliminary studies.
GPCR InteractionPredictive models indicate strong binding affinity to specific GPCRs.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. The dioxin ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(difluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-2-yl)thio)acetamide

Uniqueness

The presence of the trifluoromethyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide imparts unique electronic properties, enhancing its reactivity and binding affinity. The combination of the dioxin and imidazole rings provides a distinct structural framework that is not commonly found in other compounds, making it a valuable molecule for various applications.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications, particularly in the management of diabetes and neurodegenerative diseases. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy as an enzyme inhibitor.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving 2,3-dihydrobenzo[1,4]dioxin-6-amine and various substituted acetamides. The general synthetic route involves the following steps:

  • Formation of the Parent Compound : The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with benzenesulfonyl chloride in an alkaline medium produces the sulfonamide precursor.
  • Substitution Reaction : This precursor is then treated with different 2-bromo-N-(un/substituted-phenyl)acetamides to yield the target compound.

The molecular formula of the compound is C17H15N5O3SC_{17}H_{15}N_{5}O_{3}S, and it possesses a complex structure that includes a benzodioxin moiety and an imidazole ring.

Enzyme Inhibition Studies

Recent studies have investigated the inhibitory effects of this compound on key enzymes involved in glucose metabolism and neurodegeneration:

  • α-Glucosidase Inhibition : The compound exhibited weak to moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The IC50 values for some derivatives were reported as follows:
    • 7i : 86.31 ± 0.11 μM
    • 7k : 81.12 ± 0.13 μM
    • For comparison, acarbose (a standard anti-diabetic drug) had an IC50 of 37.38 ± 0.12 μM .

Neuroprotective Potential

In addition to its anti-diabetic properties, preliminary studies suggest potential neuroprotective effects against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds derived from this scaffold may offer dual benefits by modulating glucose levels while also protecting neuronal function.

Case Studies and Research Findings

Several research articles have explored the biological activity of related compounds:

  • Anti-Diabetic Agents : A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide and evaluated their anti-diabetic potential through enzyme inhibition assays. Results indicated that while most compounds showed weak activity, some displayed moderate inhibition that could be therapeutically relevant .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the imidazole ring significantly influence biological activity. For example, substituents like trifluoromethyl groups enhance lipophilicity and potentially improve enzyme binding .

Data Summary Table

CompoundEnzyme TargetIC50 (μM)Reference
N-(2,3-dihydro...7iα-Glucosidase86.31
N-(2,3-dihydro...7kα-Glucosidase81.12
Acarboseα-Glucosidase37.38

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O3S/c21-20(22,23)13-2-1-3-15(10-13)26-7-6-24-19(26)30-12-18(27)25-14-4-5-16-17(11-14)29-9-8-28-16/h1-7,10-11H,8-9,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJLGNYMLTCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.